calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate

Description

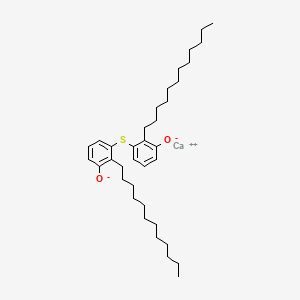

This compound is a calcium salt of a sulfanylphenolate derivative featuring two dodecyl chains. Its structure comprises two phenolic rings connected via a sulfur atom (sulfanyl bridge), with each ring substituted by a dodecyl group at the 2-position and an oxide group at the 3-position. The calcium ion coordinates with the deprotonated oxygen atoms, forming a stable ionic complex. This architecture confers surfactant properties, making it suitable for emulsification and stabilization in industrial applications .

Properties

CAS No. |

26998-97-0 |

|---|---|

Molecular Formula |

C36H56CaO2S |

Molecular Weight |

593.0 g/mol |

IUPAC Name |

calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate |

InChI |

InChI=1S/C36H58O2S.Ca/c1-3-5-7-9-11-13-15-17-19-21-25-31-33(37)27-23-29-35(31)39-36-30-24-28-34(38)32(36)26-22-20-18-16-14-12-10-8-6-4-2;/h23-24,27-30,37-38H,3-22,25-26H2,1-2H3;/q;+2/p-2 |

InChI Key |

CKBXIYXJPWPKFD-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=CC=C1SC2=CC=CC(=C2CCCCCCCCCCCC)[O-])[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate typically involves the reaction of dodecylphenol with sulfur and calcium hydroxide. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form.

Substitution: The phenolate groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenolates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Calcium alkylphenolate is characterized by its complex structure, which includes a calcium ion bonded to a dodecyl group and a sulfanylphenolate moiety. This unique configuration contributes to its functional properties in various applications.

Pharmaceutical Applications

Calcium alkylphenolate has been explored for its potential in drug delivery systems. Its amphiphilic nature allows it to form lipid vesicles that can encapsulate therapeutic agents, enhancing their solubility and bioavailability.

In the cosmetic industry, calcium alkylphenolate is utilized for its emulsifying properties, contributing to the stability and texture of creams and lotions.

Case Study: Topical Formulations

Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated the efficacy of formulations containing calcium alkylphenolate. The study employed experimental design techniques to optimize the formulation's physical and sensory properties, revealing significant improvements in skin hydration and product stability .

| Formulation Component | Effect on Properties |

|---|---|

| Soy Lecithin | Improved consistency index |

| Phytantriol | Enhanced oiliness sensation |

| Calcium Alkylphenolate | Stabilized emulsion system |

Industrial Applications

Calcium alkylphenolate is also applied in various industrial contexts, particularly as a surfactant and emulsifier in lubricants and coatings.

Case Study: Lubricating Oils

In a safety data sheet for Lukoil Standard SAE 15W-40 motor oil, calcium alkylphenolate is listed as an additive that enhances the oil's performance by improving its lubricating properties while minimizing wear on engine components .

| Application | Functionality |

|---|---|

| Engine Lubricants | Reduces friction and wear |

| Coatings | Enhances adhesion and durability |

Mechanism of Action

The mechanism of action of calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate involves its interaction with various molecular targets and pathways. The compound can interact with cellular membranes, enzymes, and receptors, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as its antimicrobial or antiallergic activities.

Comparison with Similar Compounds

Calcium Dodecylbenzene Sulfonate

Key Structural Differences :

Functional Comparison :

| Property | Target Compound | Calcium Dodecylbenzene Sulfonate |

|---|---|---|

| Molecular Formula | Not explicitly provided* | C₃₆H₅₈CaO₆S₂ |

| Molecular Weight | Likely >700 g/mol (estimated) | 691.05 g/mol |

| Surfactant Efficiency | Enhanced due to dual hydrophobic chains | Moderate (single-chain hydrophobe) |

| Applications | Potential high-performance emulsifier | Pesticide emulsifier, industrial uses |

| Stability | Higher thermal stability (rigid core) | Standard stability for sulfonates |

*Structural complexity suggests higher molecular weight than Calcium Dodecylbenzene Sulfonate.

Performance Insights: The target compound’s bisphenolic sulfanyl structure may improve micelle formation and interfacial activity compared to single-chain sulfonates, as dual alkyl chains enhance hydrophobic interactions . However, Calcium Dodecylbenzene Sulfonate is more widely utilized due to its simpler synthesis and cost-effectiveness .

Sodium Dodecylbenzenesulfonate (SDBS)

Structural Contrast :

- Cation : Sodium (Na⁺) vs. Calcium (Ca²⁺).

- Anion: Single-chain benzenesulfonate vs. dual-chain sulfanylphenolate.

Functional Differences :

Other Calcium-Based Surfactants

- Calcium Alkyl Sulfates: Less stable under acidic conditions compared to sulfonates or sulfanylphenolates due to sulfate ester hydrolysis .

Methodological Considerations for Similarity Assessment

Structural similarity evaluations (e.g., Tanimoto coefficient, pharmacophore mapping) must account for:

- Backbone Rigidity: The sulfanyl-linked phenolic core vs. flexible alkyl chains in sulfonates.

- Cation Effects: Divalent Ca²⁺ alters solubility and aggregation behavior compared to monovalent cations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for calcium;2-dodecyl-3-(2-dodecyl-3-oxidophenyl)sulfanylphenolate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation of dodecylphenol derivatives followed by calcium salt formation. Key variables include temperature (80–120°C), solvent polarity (e.g., toluene vs. ethanol), and stoichiometric ratios of reactants. Characterization via FT-IR (to confirm sulfonate groups at ~1180 cm⁻¹) and ICP-OES (for calcium quantification) is critical. Contradictions in yield data often arise from incomplete sulfonation or calcium coordination inefficiencies, requiring iterative optimization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : NMR (¹H/¹³C) is essential for verifying alkyl chain placement and sulfonate coordination. For example, the absence of phenolic -OH peaks in NMR indicates successful calcium coordination. Pairing this with HPLC-MS (using C18 columns and acetonitrile/water gradients) ensures purity >95%. Discrepancies in spectral data may stem from residual solvents or byproducts, necessitating repeat analyses under standardized conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under oxidative or thermal stress, and how can experimental design account for these factors?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds (e.g., ~250°C for thermal stability). Oxidative stability assays (using H₂O₂ or O₂ exposure) should monitor sulfonate group integrity via Raman spectroscopy. Contradictions in stability data may arise from trace impurities or varying experimental atmospheres (e.g., inert vs. aerobic), requiring controlled-environment replicates .

Q. How do computational models (e.g., DFT or MD simulations) enhance understanding of this compound’s molecular interactions in solution or solid states?

- Methodological Answer : Density Functional Theory (DFT) can predict calcium coordination geometry and electron density distribution, validated against XRD crystallography. Molecular dynamics (MD) simulations in nonpolar solvents (e.g., hexane) may explain self-assembly behaviors. Discrepancies between simulated and experimental data often highlight overlooked solvent effects or force field limitations, necessitating multi-scale modeling approaches .

Q. What strategies resolve contradictions in literature regarding the compound’s solubility and aggregation behavior in polar vs. nonpolar media?

- Methodological Answer : Solubility studies should use UV-Vis spectroscopy to track critical micelle concentrations (CMC) in solvents like water/ethanol mixtures. Dynamic light scattering (DLS) identifies aggregation sizes. Conflicting reports may stem from pH variations (affecting sulfonate ionization) or temperature fluctuations, requiring pH-stat systems and temperature-controlled setups .

Experimental Design and Data Analysis

Q. How should researchers design experiments to investigate the compound’s role in catalytic or interfacial applications (e.g., surfactant or ligand behavior)?

- Methodological Answer : Surface tension measurements (via pendant drop tensiometry) and Langmuir-Blodgett trough experiments quantify interfacial activity. For catalytic studies, kinetic assays (e.g., hydrolysis rates) paired with in-situ FT-IR monitor reaction pathways. Control experiments must account for calcium leaching or ligand dissociation, which can skew results .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets (e.g., conflicting spectroscopic or chromatographic results)?

- Methodological Answer : Multivariate analysis (PCA or PLS) identifies outliers in spectral datasets. For chromatographic contradictions, bootstrap resampling or Grubbs’ test detects anomalous peaks. Cross-validation with independent techniques (e.g., comparing HPLC-MS with NMR integration) ensures robustness .

Theoretical and Conceptual Frameworks

Q. How can researchers align studies of this compound with broader theories in coordination chemistry or colloid science?

- Methodological Answer : Link calcium coordination behavior to hard-soft acid-base (HSAB) theory, comparing with analogous sulfonates (e.g., alkylbenzene sulfonates). In colloid science, apply DLVO theory to explain aggregation trends. Theoretical inconsistencies (e.g., deviations from expected CMC values) may require revisiting solvent entropy contributions or ion-pairing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.